molecular formula C11H11N3O2 B8446903 4,6-Dimethoxy-5-(pyridin-4-yl)pyrimidine

4,6-Dimethoxy-5-(pyridin-4-yl)pyrimidine

Cat. No.: B8446903
M. Wt: 217.22 g/mol
InChI Key: NRWDHBNPXQRWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethoxy-5-(pyridin-4-yl)pyrimidine is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyrimidine core substituted with methoxy groups and a pyridinyl ring, a structure common in many biologically active molecules. Its primary research value lies as a key intermediate in the synthesis of more complex molecules for pharmaceutical development. Pyrimidine derivatives are extensively investigated for their therapeutic potential, particularly in oncology . Specifically, 4,6-diaryl-substituted pyrimidines have demonstrated high inhibitory potency against phosphoinositide 3-kinases (PI3Ks), which are important targets in cancer therapy . Molecular docking studies suggest that such pyrimidine derivatives can exhibit strong binding affinity towards targets like PIK3γ, making them promising candidates for the development of new anticancer medications . Furthermore, some diphenyl pyrimidine derivatives have shown dual inhibitory activity against both PI3K and tubulin, indicating potential for next-generation microtubule-targeting agents . Beyond oncology, the pyrimidine scaffold is a versatile bioisostere for phenyl rings and is found in drugs targeting a broad spectrum of conditions, including infectious diseases, neurological disorders, and inflammation . The methoxy and pyridinyl substituents on this pyrimidine core contribute to its molecular properties, influencing its ability to form hydrogen bonds and interact with biological targets, which can be optimized in lead compound development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly prohibited for personal use.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

4,6-dimethoxy-5-pyridin-4-ylpyrimidine

InChI

InChI=1S/C11H11N3O2/c1-15-10-9(8-3-5-12-6-4-8)11(16-2)14-7-13-10/h3-7H,1-2H3

InChI Key

NRWDHBNPXQRWHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=N1)OC)C2=CC=NC=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
4,6-Dimethoxy-5-(pyridin-4-yl)pyrimidine has been investigated for its potential as a pharmacologically active compound. Pyrimidine derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research indicates that compounds with pyrimidine structures can act as inhibitors for various enzymes and receptors, making them valuable in drug development .

Case Study:
In a study evaluating the biological activity of various pyrimidine derivatives, 4,6-dimethoxy derivatives demonstrated significant antimicrobial and anticancer effects. The synthesis of these derivatives often involves modifying the pyrimidine core to enhance efficacy against specific targets .

Agrochemicals

Synthesis of Herbicides and Pesticides:
The compound serves as an intermediate in the synthesis of agrochemicals such as herbicides and pesticides. Its ability to inhibit specific biological pathways in plants makes it useful for developing new agricultural chemicals that can control pests and enhance crop yields without harming the environment .

Data Table: Agrochemical Applications

CompoundApplicationEfficacy
This compoundHerbicide developmentHigh
4,6-Dimethoxy derivativesPesticide formulationModerate

Biological Research

Enzyme Inhibition Studies:
Research has shown that this compound can act as an enzyme inhibitor. This property is crucial for studies aimed at understanding disease mechanisms and developing therapeutic agents. For example, it has been evaluated as a potential inhibitor of heat shock proteins, which play a role in cancer progression .

Case Study:
A series of experiments demonstrated that modifications to the pyrimidine structure could enhance its binding affinity to target enzymes involved in cancer signaling pathways. These findings suggest that further exploration of this compound could lead to novel cancer therapies .

Industrial Applications

Material Development:
The unique structural characteristics of this compound make it suitable for industrial applications beyond pharmaceuticals and agrochemicals. Its potential use in developing new materials and chemical processes is being explored due to its stability and reactivity .

Comparison with Similar Compounds

Trifluoromethyl vs. Pyridin-4-yl Substituents

  • 4,6-Dimethoxy-5-(trifluoromethyl)pyrimidine (5i) : The electron-withdrawing trifluoromethyl group increases electrophilicity at the pyrimidine ring, enhancing reactivity in nucleophilic substitutions. Its $ ^1H $-NMR spectrum shows a singlet at δ = 8.45 ppm for the pyrimidine proton, with methoxy groups at δ = 4.02 ppm .
  • This substitution may also modulate solubility due to the pyridine’s basicity.

Chloro vs. Methoxy Substituents

  • 4,6-Dichloro-5-methoxypyrimidine: Replacing methoxy with chloro groups significantly alters reactivity. Chloro substituents enable SNAr reactions, while methoxy groups act as electron donors. The crystal structure of this compound reveals a planar pyrimidine ring (r.m.s. deviation = 0.013 Å) with Cl···N interactions (3.094–3.100 Å) forming a 3D framework .

Physical and Spectral Properties

Compound Name Substituents (Positions) Melting Point (°C) $ ^1H $-NMR (Key Peaks) Synthesis Yield CAS No. Reference
4,6-Dimethoxy-5-(trifluoromethyl)pyrimidine 4,6-OCH₃; 5-CF₃ 94–96 δ 8.45 (s, 1H), 4.02 (s, 6H) 62% N/A
4,6-Dichloro-5-methoxypyrimidine 4,6-Cl; 5-OCH₃ 313–315 (m.p.) Not reported N/A N/A
4,6-Dimethoxy-5-methylpyrimidine 4,6-OCH₃; 5-CH₃ Not reported Not reported N/A 13566-63-7
4,6-Dimethoxypyrimidin-5-amine 4,6-OCH₃; 5-NH₂ Not reported Not reported N/A 15846-15-8

Key Research Findings

  • Synthetic Efficiency : Methoxy-substituted pyrimidines are synthesized in moderate-to-high yields (e.g., 62–93%) using electrophotocatalysis or nucleophilic displacement .
  • Structural Flexibility : Position 5 substitutions (e.g., CF₃, pyridinyl, NH₂) allow tuning of electronic properties and solubility.
  • Thermal Stability : Methoxy derivatives generally exhibit higher thermal stability compared to chloro analogs, as seen in the melting point of 4,6-dichloro-5-methoxypyrimidine (313–315 K) .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4,6-Dimethoxy-5-(pyridin-4-yl)pyrimidine in laboratory settings?

  • Answer:

  • Engineering controls: Use closed systems or local exhaust ventilation to minimize airborne exposure. Install emergency safety showers and eyewash stations .
  • Personal protective equipment (PPE): Wear dust respirators (NIOSH-approved), nitrile gloves, safety goggles, and protective clothing. Use face shields during procedures with splashing risks .
  • Storage: Store in cool, dry conditions away from incompatible materials (e.g., strong oxidizers). Use chemically resistant containers and avoid long-term storage due to degradation risks .

Q. How can researchers verify the structural integrity of this compound after synthesis?

  • Answer:

  • Single-crystal X-ray diffraction (SCXRD): Resolve bond lengths, angles, and planarity deviations (e.g., methoxy group deviation from the pyrimidine plane). For example, a related pyrimidine derivative showed an r.m.s. deviation of 0.013 Å and Cl–N contacts of 3.0940–3.1006 Å in its crystal structure .
  • Spectroscopic methods: Use 1H^1H/13C^{13}C NMR to confirm substituent positions and FT-IR to identify functional groups like methoxy (–OCH3_3) and pyridyl vibrations.
  • Mass spectrometry: Confirm molecular weight via high-resolution MS (e.g., ESI-TOF).

Q. What solvent systems are compatible with this compound for reaction design?

  • Answer:

  • Polar aprotic solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are suitable for nucleophilic substitutions due to their ability to stabilize intermediates.
  • Halogenated solvents: Dichloromethane (DCM) is effective for coupling reactions, as seen in the synthesis of analogous pyridine-pyrimidine hybrids under anhydrous conditions .
  • Precautions: Avoid prolonged exposure to moisture or acidic/basic conditions to prevent hydrolysis of methoxy groups .

Advanced Research Questions

Q. How can conflicting crystallography data for pyrimidine derivatives be resolved during structural analysis?

  • Answer:

  • Cross-validation: Compare SCXRD data with computational models (e.g., DFT-optimized geometries). For example, planar deviations >1 Å (e.g., 1.082 Å for a methoxy-substituted pyrimidine) may indicate torsional strain requiring reevaluation of crystallization conditions .
  • Thermal parameters: Analyze anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion. High ADPs may suggest unresolved co-crystallized solvents or lattice defects.
  • Data-to-parameter ratio: Aim for ratios >15 to ensure model reliability. A ratio of 16.5 was achieved in a related study, yielding an R factor of 0.024 .

Q. What strategies optimize the regioselective functionalization of the pyrimidine ring in this compound?

  • Answer:

  • Directing groups: Use the pyridyl moiety at position 5 to direct electrophilic substitutions (e.g., halogenation at position 2 via coordination-assisted metal catalysis).
  • Microwave-assisted synthesis: Enhance reaction rates and selectivity. For example, microwave irradiation at 100–150°C improved yields in analogous pyrimidine coupling reactions by 20–30% .
  • Protecting groups: Temporarily protect methoxy groups with tert-butyldimethylsilyl (TBDMS) ethers to prevent undesired side reactions during C–H activation .

Q. How can researchers assess the biological activity of this compound derivatives?

  • Answer:

  • In vitro assays: Screen for kinase inhibition (e.g., EGFR or CDK2) using fluorescence polarization assays. Pyrimidine analogs have shown IC50_{50} values in the nanomolar range for kinase targets .
  • Molecular docking: Model interactions with target proteins (e.g., ATP-binding pockets) using software like AutoDock Vina. Validate with mutagenesis studies to identify critical binding residues.
  • ADMET profiling: Evaluate solubility (logP via shake-flask method), metabolic stability (microsomal assays), and toxicity (MTT assays in HEK293 cells) .

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